molecular formula C17H23NO B14193524 Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- CAS No. 835654-26-7

Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-

Cat. No.: B14193524
CAS No.: 835654-26-7
M. Wt: 257.37 g/mol
InChI Key: ODUROFXMALONAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a morpholine ring substituted with a phenyl group and a propynyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a morpholine derivative with a phenylacetylene derivative under specific conditions. The reaction may involve the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the morpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(2-methyl-1-propenyl)
  • Morpholine, 4-(1-methylethyl)
  • Morpholine, 4-[[(1-methylethyl)thio]methyl]

Uniqueness

Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

835654-26-7

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-(3,4-dimethyl-1-phenylpent-1-yn-3-yl)morpholine

InChI

InChI=1S/C17H23NO/c1-15(2)17(3,18-11-13-19-14-12-18)10-9-16-7-5-4-6-8-16/h4-8,15H,11-14H2,1-3H3

InChI Key

ODUROFXMALONAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#CC1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.